(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, also known as EPDI, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. It has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility and poor bioavailability can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for the study of (3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, including further exploration of its mechanisms of action, the development of more effective delivery methods, and the investigation of its potential for the treatment of other diseases such as cancer and diabetes. Additionally, research into the synthesis of related compounds may lead to the discovery of even more potent therapeutic agents.
Synthesemethoden
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid can be synthesized through a multistep process that involves the condensation of 4-phenyl-3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acidification and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-19-16(12-8-4-3-5-9-12)15(18(21)22)13-10-6-7-11-14(13)17(19)20/h3-11,15-16H,2H2,1H3,(H,21,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFOENUILIFRQ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-2-ethyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.